N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core, a bicyclic structure fused with a thiazole and pyridazine ring. Key structural elements include:
- Position 7: Substituted with a p-tolyl (4-methylphenyl) group, contributing hydrophobic interactions.
- Position 2: A methyl group, enhancing steric stability.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-5-7-14(8-6-12)17-19-18(22-13(2)28-19)20(26)24(23-17)11-16(25)21-10-15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBDEFMEXLSFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 941986-62-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 394.4 g/mol. Its structure features a thiazolo-pyridazine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941986-62-5 |
| Molecular Formula | CHNOS |
| Molecular Weight | 394.4 g/mol |
Antiviral Activity
Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit antiviral properties. For instance, derivatives containing thiazole moieties have shown effectiveness against various viral targets, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). The compound's ability to inhibit RNA polymerase activity is particularly noteworthy, with some derivatives demonstrating IC values below 1 μM .
Anti-inflammatory Potential
Thiazole derivatives are often explored for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that certain thiazole compounds can selectively inhibit COX-II with minimal effects on COX-I, suggesting a favorable therapeutic profile for treating inflammatory conditions .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound indicate it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Study 1: Antiviral Efficacy
In a recent study, a series of thiazole derivatives were synthesized and tested for their antiviral activities against HCV. Among these, one compound exhibited an IC value of 0.35 μM against NS5B RNA polymerase. This suggests that modifications to the thiazole ring can enhance antiviral potency .
Study 2: Inhibition of COX Enzymes
A comparative analysis of various thiazole derivatives demonstrated that certain modifications led to significant COX-II inhibition. One derivative showed an IC value of 0.52 μM, indicating strong selectivity for COX-II over COX-I. This selectivity is crucial in minimizing side effects commonly associated with non-selective NSAIDs .
Study 3: Anticancer Mechanisms
Research focusing on the apoptotic effects of thiazole derivatives revealed that compounds similar to N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide could significantly reduce cell viability in breast cancer cell lines by inducing caspase-dependent apoptosis .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs:
¹ The target compound’s molecular formula is inferred as ~C₂₀H₁₈N₄O₃S based on structural analogs.
Structural and Electronic Comparisons
- Substituent Effects :
- Side Chain Flexibility : The N-propyl group in ’s compound increases flexibility and solubility, whereas the furan-2-ylmethyl group (target) introduces rigidity .
Q & A
Q. What are the established synthetic methodologies for N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves constructing the thiazolo[4,5-d]pyridazinone core via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates . Key intermediates, such as the furan-2-ylmethylamine moiety, can be prepared by reacting furan-2-carbaldehyde with methylamine under reductive amination conditions. The thiazolo ring is formed via cyclocondensation of thiourea derivatives with α-haloketones, followed by oxidation. Characterization of intermediates relies on:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent placement.
- X-ray crystallography to resolve ambiguities in stereochemistry (e.g., verifying the p-tolyl group orientation) .
- High-resolution mass spectrometry (HRMS) to validate molecular formulas.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
| Technique | Application | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Assigns proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm) . | DMSO-d₆ solvent, 400–600 MHz, 298 K. |
| X-ray diffraction | Resolves crystal packing and bond angles (e.g., thiazolo-pyridazinone dihedral angles) . | Mo-Kα radiation (λ = 0.71073 Å), 100 K. |
| FT-IR | Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹). | KBr pellet, 400–4000 cm⁻¹. |
| HPLC-MS | Assesses purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ in ESI+) . | C18 column, acetonitrile/water gradient. |
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:
- DFT calculations : Optimize molecular geometries (e.g., using B3LYP/6-31G* basis sets) to compare theoretical vs. experimental NMR shifts .
- Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in the acetamide group) by analyzing signal splitting at low temperatures (e.g., 223 K).
- Cross-validation : Use X-ray data to anchor computational models, ensuring accurate electrostatic potential maps for hydrogen-bonding networks .
Q. What experimental strategies can optimize the synthesis of the thiazolo[4,5-d]pyridazinone core under varying catalytic conditions?
Methodological Answer: Optimization focuses on catalyst selection and reaction kinetics:
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF | 80°C | 65–70 | |
| CuI/1,10-phenanthroline | Toluene | 110°C | 55–60 | |
| Photoredox catalysis (IrIII) | MeCN | RT, 450 nm LED | 75–80 | Hypothetical |
Q. Key variables :
- Solvent polarity : Higher polarity (DMF) accelerates cyclization but may promote side reactions.
- Catalyst loading : Pd systems require 5 mol% for optimal turnover.
- Additives : Molecular sieves (3Å) improve yields by scavenging water in moisture-sensitive steps .
Q. What methodologies are recommended for investigating the structure-activity relationships (SAR) of substituents on the furan and p-tolyl groups?
Methodological Answer:
- Analog synthesis : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrazole) using reductive amination .
- Biological assays : Test analogs for target binding (e.g., kinase inhibition) via fluorescence polarization or surface plasmon resonance (SPR).
- Computational docking : Map substituent effects using AutoDock Vina to predict binding poses against therapeutic targets (e.g., COX-2 or PI3K) .
Data Contradiction Analysis
Scenario : Conflicting NMR data for the thiazolo[4,5-d]pyridazinone methyl group (predicted δ 2.1 ppm vs. observed δ 2.3 ppm).
Resolution :
Verify sample purity via HPLC (retention time comparison).
Recalculate DFT shifts with explicit solvent models (e.g., COSMO for DMSO).
Explore tautomeric equilibria using 2D NOESY to detect through-space couplings between methyl and adjacent protons .
Future Research Directions
- Develop enantioselective syntheses using chiral ligands (e.g., BINAP-Pd complexes) to access stereoisomers for pharmacological profiling.
- Investigate photophysical properties (e.g., fluorescence) for imaging applications, leveraging the conjugated thiazolo-pyridazinone system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
